molecular formula C22H16ClNO3S B2826575 [4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114886-21-3

[4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2826575
CAS No.: 1114886-21-3
M. Wt: 409.88
InChI Key: WWKJBBCDKFYKBM-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzothiazine-1,1-dioxide class, characterized by a sulfur-containing heterocyclic core functionalized with a phenylmethanone group and a substituted phenyl ring at position 2. The 3-chloro-4-methylphenyl substituent introduces steric bulk and electronic modulation, combining an electron-withdrawing chlorine atom (meta position) and an electron-donating methyl group (para position). Such substitutions are critical for tuning physicochemical properties and biological interactions .

Properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S/c1-15-11-12-17(13-18(15)23)24-14-21(22(25)16-7-3-2-4-8-16)28(26,27)20-10-6-5-9-19(20)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKJBBCDKFYKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine class of compounds, which have garnered interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzothiazine core with a chloro and methyl substituent on the phenyl ring. The presence of the dioxido group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that they effectively inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or protein synthesis pathways.

Neuroprotective Effects

Benzothiazine compounds are being explored for their neuroprotective effects, particularly in neurodegenerative diseases. They may function as positive allosteric modulators of neurotransmitter receptors, enhancing synaptic transmission without the excitotoxic effects associated with direct agonists. This is particularly relevant for conditions like Alzheimer's disease.

The biological activity of 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : They may modulate receptors related to neurotransmission, impacting conditions such as anxiety and depression.
  • Cell Cycle Interference : By disrupting normal cell cycle regulation, these compounds can induce apoptosis in rapidly dividing cancer cells.

Case Studies

StudyFindings
Antimicrobial Testing A series of benzothiazine derivatives were tested against Staphylococcus aureus and E. coli, showing minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives .
Cancer Cell Lines In vitro studies demonstrated that benzothiazine derivatives induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of 10 µM.
Neuroprotection Research indicated that similar compounds increased acetylcholine levels in hippocampal slices, suggesting potential benefits for cognitive function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Electronic Effects

The following table highlights key structural differences among analogues:

Compound Name Substituent at Position 4 of Benzothiazine Additional Modifications Molecular Weight (g/mol)*
4-(3-Chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3-Chloro-4-methylphenyl None ~433.9
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Butylphenyl Linear alkyl chain (butyl) ~447.5
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Chlorophenyl Para-chloro substituent ~404.8
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3-Methylphenyl + 7-fluoro Ethylphenyl at methanone, fluorine atom ~463.9
1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone 3,4,5-Trimethoxyphenyl Methoxy groups (electron-donating) ~485.5

*Molecular weights estimated based on substituent contributions.

Key Observations:
  • Electron-withdrawing vs.
  • Steric effects : The butyl chain in increases lipophilicity but may reduce solubility, whereas the compact 3-chloro-4-methylphenyl group in the target compound offers moderate steric hindrance, favoring membrane permeability.
  • Fluorine incorporation : The 7-fluoro modification in likely improves metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius.

Hypothesized Bioactivity

  • Antimicrobial activity : Benzothiazine derivatives often exhibit antimicrobial properties, with electron-withdrawing groups (e.g., chloro) enhancing target inhibition .
  • Metabolic modulation : The trimethoxyphenyl variant may interact with tubulin or kinase targets, analogous to colchicine derivatives.
  • Enhanced pharmacokinetics : Fluorinated derivatives (e.g., ) typically show improved half-lives due to resistance to oxidative metabolism.

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